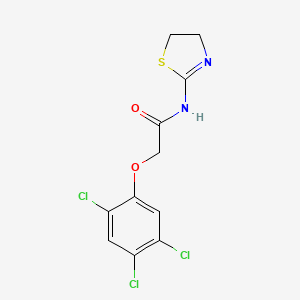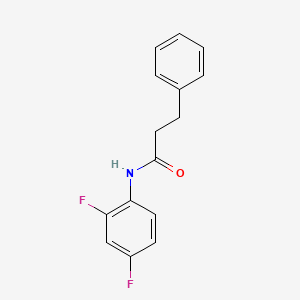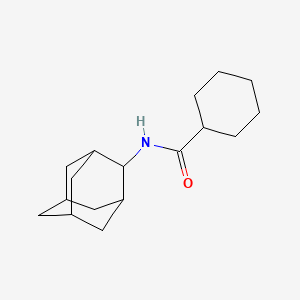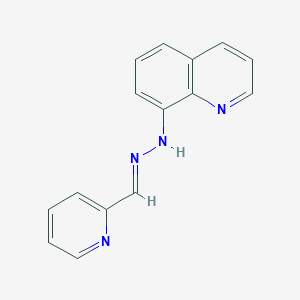![molecular formula C13H16N4O2S2 B5767458 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MTAA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. This could explain its potential anticancer properties, as cancer cells often have abnormal cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death, while in normal cells it has been shown to have minimal effects. In studies of protein-protein interactions, this compound has been used to selectively label proteins and track their interactions in living cells, providing valuable insights into cellular processes.
实验室实验的优点和局限性
One of the main advantages of 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is its versatility, as it can be used in a variety of experimental contexts. Its ability to selectively label proteins has been particularly useful in studies of protein-protein interactions. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One area of interest is the development of new anticancer agents based on this compound, with researchers exploring ways to modify the compound to improve its efficacy and reduce its toxicity. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with potential applications in electronics and photonics. Additionally, researchers are exploring new ways to use this compound as a tool for studying protein-protein interactions, with the goal of gaining a deeper understanding of cellular processes.
合成方法
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized through a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This is then reacted with 4-methyl-5-amino-4H-1,2,4-triazole-3-thiol to form 4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-thiol. The final step involves the reaction of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-thiol with morpholine and acetic anhydride to form this compound.
科学研究应用
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a tool for studying protein-protein interactions, with researchers using it to selectively label proteins and track their interactions in living cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
属性
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-16-12(10-3-2-8-20-10)14-15-13(16)21-9-11(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJAVGOEARWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)



![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)

![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)